molecular formula C9H6BrF5 B1655613 (1-Bromo-2,2,3,3,3-pentafluoropropyl)benzene CAS No. 394-51-4

(1-Bromo-2,2,3,3,3-pentafluoropropyl)benzene

Cat. No.: B1655613
CAS No.: 394-51-4
M. Wt: 289.04
InChI Key: FXTOJERIBSAYFG-UHFFFAOYSA-N
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Description

(1-Bromo-2,2,3,3,3-pentafluoropropyl)benzene is a chemical compound with the molecular formula C9H6BrF5. It is characterized by the presence of a benzene ring substituted with a bromo group and a pentafluoropropyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2,2,3,3,3-pentafluoropropyl)benzene typically involves the reaction of benzene with 1-bromo-2,2,3,3,3-pentafluoropropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using standard techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2,2,3,3,3-pentafluoropropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

(1-Bromo-2,2,3,3,3-pentafluoropropyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological systems and interactions due to its unique chemical properties.

    Medicine: Investigated for potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Bromo-2,2,3,3,3-pentafluoropropyl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in the structure and function of the target molecules, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1,1,1,2,2-pentafluoropropane
  • 1-Bromo-2,3-difluorobenzene
  • 1-Bromo-3-phenylpropane

Uniqueness

(1-Bromo-2,2,3,3,3-pentafluoropropyl)benzene is unique due to the presence of both a bromo group and a pentafluoropropyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(1-bromo-2,2,3,3,3-pentafluoropropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF5/c10-7(6-4-2-1-3-5-6)8(11,12)9(13,14)15/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTOJERIBSAYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(F)(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701243080
Record name Benzene, (1-bromo-2,2,3,3,3-pentafluoropropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-51-4
Record name Benzene, (1-bromo-2,2,3,3,3-pentafluoropropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (1-bromo-2,2,3,3,3-pentafluoropropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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